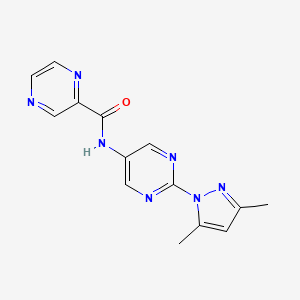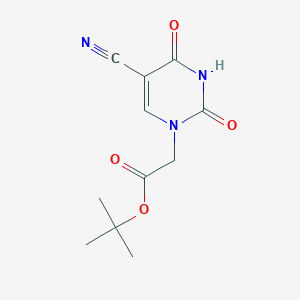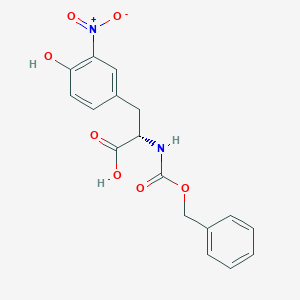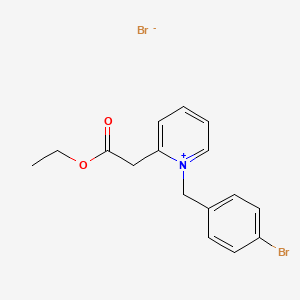
3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, also known as BZP-MPBD, is a chemical compound that belongs to the class of piperazine derivatives. It has been identified as a potential candidate for use in scientific research due to its unique properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Research has explored derivatives similar to 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione for their potential anticonvulsant activities. Studies have synthesized and tested N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl]-3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives. Compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione showed anticonvulsant activity in tests, with derivatives exhibiting strong anticonvulsant activity and ED50 values ranging from 29 to 48 mg/kg (Obniska et al., 2005). Another study described the synthesis and anticonvulsant properties of new N-Mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione, showing some compounds had higher potency and lower neurotoxicity than reference antiepileptic drugs (Rybka et al., 2016).
Synthesis and Chemical Properties
The synthesis of related β-lactam structures, akin to 3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione, has been reported. An improved synthesis method for pyrrolidine-2,4-dione (tetramic acid) leading to β-lactam structures was described, which is crucial for the development of cephalosporin antibiotics (Lowe & Yeung, 1973). Moreover, the versatility of 3-ylidenepiperazine-2,5-diones as organic substrates for synthesis has been highlighted, showing their potential in generating a variety of chemically interesting and valuable compounds (Liebscher & Jin, 1999).
Propiedades
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18-7-9-20(10-8-18)17-26-22(27)15-21(23(26)28)25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLVZLAMVKRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2686735.png)

![N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2686737.png)

![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea](/img/structure/B2686739.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)



![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)



